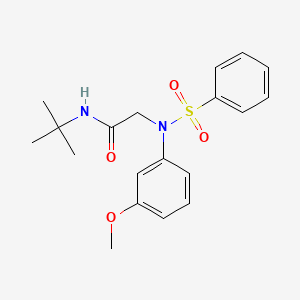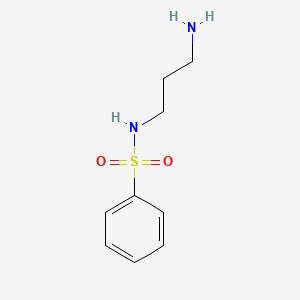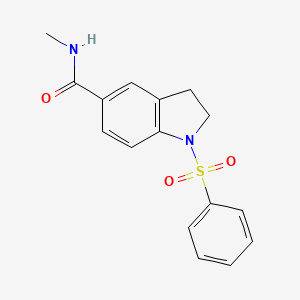
N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N-tert-butyl-N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinamide, also known as NBMPR, is a compound that has been extensively studied for its role as a potent inhibitor of nucleoside transporters. This molecule was first synthesized in the early 1980s and has since been used in a variety of scientific research applications.
Wirkmechanismus
N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive inhibitor of nucleoside transporters by binding to the transporter binding site. This prevents the uptake of nucleosides into cells, leading to a decrease in DNA synthesis and cell proliferation. The mechanism of action of N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been well-studied and has been shown to be specific to nucleoside transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide have been studied extensively. In cancer cells, N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit cell proliferation and induce apoptosis. In immune cells, N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to modulate cytokine production and T cell activation. In addition, N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used to study the role of nucleoside transporters in the uptake of antiviral drugs and nucleoside analogs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potency as an inhibitor of nucleoside transporters. This allows for the specific inhibition of nucleoside uptake, which is essential for studying the role of nucleoside transporters in cellular processes. However, one of the limitations of using N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its potential toxicity at high concentrations. Careful optimization of experimental conditions is necessary to ensure that the concentration of N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide used is not toxic to cells.
Zukünftige Richtungen
There are several future directions for research involving N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of more potent and selective inhibitors of nucleoside transporters. This would allow for more specific inhibition of nucleoside uptake and could lead to the development of new therapies for cancer and other diseases. Another area of research is the study of the role of nucleoside transporters in the uptake of nucleoside analogs used in antiviral therapy. Understanding the mechanism of action of nucleoside analogs and their interaction with nucleoside transporters could lead to the development of more effective antiviral therapies.
Wissenschaftliche Forschungsanwendungen
N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used extensively in scientific research to study the role of nucleoside transporters in various physiological processes. Nucleoside transporters are responsible for the uptake of nucleosides into cells, which is essential for DNA synthesis and cell proliferation. N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a potent inhibitor of nucleoside transporters and has been used to study their function in cancer cells, immune cells, and other cell types.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-19(2,3)20-18(22)14-21(15-9-8-10-16(13-15)25-4)26(23,24)17-11-6-5-7-12-17/h5-13H,14H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRBCVKQKCZYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365013 | |
| Record name | 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide | |
CAS RN |
4352-43-6 | |
| Record name | 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4759410.png)
![ethyl 3-[6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B4759420.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea](/img/structure/B4759428.png)
![4-sec-butyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4759429.png)
![ethyl 5-ethyl-2-[({[(phenylthio)acetyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4759432.png)


![N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4759450.png)

![N-[3-(1-azepanyl)propyl]-2,6-dimethoxybenzamide](/img/structure/B4759477.png)
![N-cyclopentyl-2-{[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4759494.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4759504.png)
